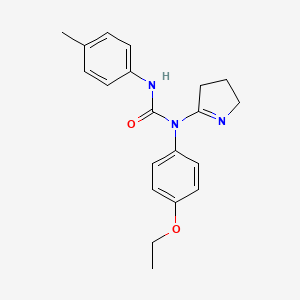
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea is a synthetic compound belonging to the class of urea derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a pyrrolidine ring and ethoxy and methyl phenyl groups. Its chemical formula is C_{20}H_{23N_3O_2 with a molecular weight of approximately 337.42 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors could influence cellular signaling cascades.
Biological Activity Studies
Research has focused on the compound's antimalarial and cytotoxic properties.
Antimalarial Activity
A study investigated a series of urea derivatives for their in vitro antimalarial activity against the chloroquine-resistant 3D7 strain of Plasmodium falciparum. The findings indicated that compounds similar to this compound exhibited significant antimalarial activity with IC50 values ranging from 0.09 to 7.2 µM. Notably, derivatives with specific substitutions showed enhanced potency and selectivity against the parasite compared to mammalian cell lines (HepG2) .
| Compound ID | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.40 | 30 |
| Compound B | 0.47 | 25 |
| Compound C | 0.42 | 28 |
Cytotoxicity Assessment
The cytotoxic effects were evaluated alongside antimalarial activity. Compounds were tested against HepG2 cells, revealing that while some derivatives were potent against P. falciparum, they also exhibited varying degrees of cytotoxicity. This highlights the importance of selectivity in drug design .
Case Studies
In one notable case study involving urea derivatives, researchers synthesized and tested several compounds structurally related to our target compound. The study provided insights into structure-activity relationships (SAR), indicating that modifications at the phenyl rings significantly impacted both antimalarial efficacy and cytotoxicity profiles .
Comparative Analysis
Comparative studies with similar compounds revealed that variations in substituents on the urea moiety can lead to significant differences in biological activity:
| Compound Name | Antimalarial Activity (IC50) | Cytotoxicity (HepG2) |
|---|---|---|
| 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-u | 0.42 µM | Moderate |
| 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-u | 0.35 µM | Low |
| 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(phenyl)-3-u | >10 µM | High |
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-25-18-12-10-17(11-13-18)23(19-5-4-14-21-19)20(24)22-16-8-6-15(2)7-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZBRFRCZKMKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














